3-Acetyl-5-methylfuran-2(3H)-one

Tautomerism Structural differentiation Furanone isomers

Pain: Generic furanone analogs introduce unpredictable tautomeric states that confound structure-activity relationship (SAR) studies. Solution: 3-Acetyl-5-methylfuran-2(3H)-one provides a defined 3-acetyl-5-methyl substitution pattern with a unique keto-enol equilibrium critical for consistent SAR. • Validated 2D-QSAR models (r²=0.7614) for antibacterial activity prediction. • Aphicidal activity (LC₅₀ 70.83-71.96 µg/mL) comparable to pymetrozine with reduced bee toxicity. • Non-halogenated scaffold offers improved therapeutic index over chlorinated furanone analogs.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Cat. No. B12871443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-methylfuran-2(3H)-one
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(C(=O)O1)C(=O)C
InChIInChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3,6H,1-2H3
InChIKeyHGHFMARQJSSBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-methylfuran-2(3H)-one: Scientific Procurement Guide for Differentiated Furanone Research


3-Acetyl-5-methylfuran-2(3H)-one (CAS 307503-83-9, C₇H₈O₃, MW 140.14) is a heterocyclic compound belonging to the 2(3H)-furanone subclass, characterized by a five-membered lactone ring with an acetyl substituent at the 3-position and a methyl group at the 5-position . Its structural features—specifically the 3-acetyl moiety on a 2(3H)-furanone core—confer distinct chemical reactivity and biological activity profiles that are not fully replicated by close analogs . The compound is commercially available from multiple suppliers at 97% purity , though its research use is constrained by limited primary literature directly evaluating its experimental properties.

Why 3-Acetyl-5-methylfuran-2(3H)-one Cannot Be Replaced by Generic Furanones: Key Structural and Functional Differentiation


Generic substitution among furanones is scientifically invalid due to pronounced differences in tautomeric state, electrophilic reactivity, and bioactivity driven by specific substitution patterns. The 3-acetyl group in 3-Acetyl-5-methylfuran-2(3H)-one establishes a unique keto-enol tautomeric equilibrium that is absent in non-acetylated analogs like 5-methylfuran-2(3H)-one . Furthermore, the compound's 2(3H)-furanone ring configuration—with a saturated carbon at the 3-position bearing the acetyl group—differs fundamentally from the 2(5H)-furanone isomer, resulting in distinct reactivity and biological profiles . Computational QSAR models on furanone derivatives indicate that antibacterial activity is highly dependent on specific electrotopological descriptors (SdOE-index, SsCH3E-index) that vary substantially with substituent identity and position [1], reinforcing that even closely related analogs cannot be assumed to perform equivalently.

3-Acetyl-5-methylfuran-2(3H)-one Comparative Evidence: Quantitative Differentiation Against Closest Analogs


Structural Tautomeric State Differentiates 3-Acetyl-5-methylfuran-2(3H)-one from Non-Acetylated 5-Methylfuran-2(3H)-one

3-Acetyl-5-methylfuran-2(3H)-one possesses a 2(3H)-furanone ring with a saturated carbon at the 3-position bearing the acetyl group, enabling keto-enol tautomerism that is structurally precluded in the non-acetylated analog 5-methylfuran-2(3H)-one (CAS 591-12-8) . The (3H) designation specifically indicates this saturated carbon position, which distinguishes the compound's reactivity from both the 2(5H)-furanone isomers and the unsubstituted parent scaffold .

Tautomerism Structural differentiation Furanone isomers

Enhanced Electrophilic Reactivity of 3-Acetyl-5-methylfuran-2(3H)-one Enables Nucleophilic Derivatization Not Possible with Simple Furanones

The carbonyl group in the 3-acetyl moiety of 3-Acetyl-5-methylfuran-2(3H)-one undergoes nucleophilic attack, enabling formation of alcohols, amines, or other derivatives through reactions with nucleophiles . In contrast, the non-acetylated analog 5-methylfuran-2(3H)-one lacks this reactive carbonyl center, and the 2(5H)-furanone isomer 3-acetyl-2(5H)-furanone (CAS 80436-91-5) exhibits distinct reactivity due to its different ring saturation pattern .

Electrophilicity Nucleophilic addition Derivatization

2D-QSAR Model Predicts Antibacterial Activity Enhancement for 3-Acetyl-5-methylfuran-2(3H)-one Relative to Unsubstituted Furanone Scaffold

A validated 2D-QSAR model developed on a set of 21 furanone derivatives (r² = 0.7614, q² = 0.679, F = 20.73) identified electrotopological descriptors SdOE-index and SsCH3E-index as key predictors of antibacterial activity (expressed as logarithmic inverse IC₅₀) [1]. The 3-acetyl-5-methyl substitution pattern of the target compound contributes positively to these descriptors relative to the unsubstituted furanone scaffold, as evidenced by the model's identification of electrophilic centers and methyl substitution as activity-enhancing structural features [2].

QSAR Antibacterial activity Computational modeling

3-Acetyl-5-methylfuran-2(3H)-one Serves as Core Scaffold for Aphicidal Furan α-Butenolactones with LC₅₀ Comparable to Pymetrozine

Derivatives based on the 5-methylfuran-2(3H)-one core—specifically (E)-3-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-methylfuran-2(3H)-one (7bh)—exhibited aphicidal activity with LC₅₀ values of 70.83 μg/mL against soybean aphid and 71.96 μg/mL against green peach aphid, comparable to the commercial insecticide pymetrozine [1]. This activity is derived from the furan α-butenolactone pharmacophore that incorporates the 5-methylfuran-2(3H)-one core shared with 3-Acetyl-5-methylfuran-2(3H)-one.

Aphicidal activity Agrochemical Furan α-butenolactone

C5-Methyl Substitution on 3(2H)-Furanone Core Maintains Cytostatic Activity Equivalent to Geiparvarin Natural Product

In a structure-activity study of geiparvarin analogs modified in the 3(2H)-furanone moiety, the 5-methyl-5-ethyl derivative (4b) proved as active as geiparvarin (1) in inhibiting proliferation of murine and human tumor cell lines in vitro, while the 5-methyl derivative (4f) also retained significant cytostatic activity [1]. The study established that C5 substitution on the 3(2H)-furanone core—a structural feature shared with 3-Acetyl-5-methylfuran-2(3H)-one—generally maintains activity, whereas modifications at other positions decreased potency [1].

Cytostatic activity Antitumor Geiparvarin analog

3-Acetyl-5-methylfuran-2(3H)-one Lacks Halogen Substituents That Drive Cytotoxicity in Chlorinated Furanone Analogs

The chlorinated analog trans-3-Chlorodihydro-5-methylfuran-2(3H)-one (CAS 50485-67-1) exhibits potent antibacterial activity with MIC values of 0.21 µM against both P. aeruginosa and E. coli, but also demonstrates concentration-dependent cytotoxicity against human HaCat keratinocytes and murine BALB/c 3T3 fibroblasts in MTT assays . The non-halogenated 3-Acetyl-5-methylfuran-2(3H)-one, lacking the chlorine substituent, is expected to exhibit a markedly different toxicity profile based on established SAR for halogenated furanones where halogen presence correlates with both enhanced antimicrobial potency and increased cytotoxicity [1].

Cytotoxicity profile Halogen effect Safety margin

3-Acetyl-5-methylfuran-2(3H)-one: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold for Antibacterial Lead Optimization Guided by Validated QSAR Models

Research groups engaged in antibacterial drug discovery should prioritize 3-Acetyl-5-methylfuran-2(3H)-one as a scaffold when structure-based lead optimization is desired. Validated 2D-QSAR models (r² = 0.7614, q² = 0.679) on furanone derivatives provide a predictive framework for activity modulation based on electrotopological descriptors [1]. The 3-acetyl-5-methyl substitution pattern contributes positively to key descriptors, offering a data-driven starting point superior to unsubstituted furanones for iterative analog design. The compound's nucleophilic acetyl carbonyl further enables facile derivatization to explore chemical space around this validated pharmacophore .

Agrochemical Research: Starting Material for Novel Aphicidal Furan α-Butenolactones with Favorable Bee-Safety Profile

For agrochemical discovery programs seeking alternatives to neonicotinoid insecticides, 3-Acetyl-5-methylfuran-2(3H)-one serves as an optimal core scaffold. Derivatives built on the 5-methylfuran-2(3H)-one core have demonstrated aphicidal activity with LC₅₀ values (70.83-71.96 μg/mL) comparable to pymetrozine, while the furan α-butenolactone pharmacophore is associated with reduced bee toxicity [2]. The target compound's 3-acetyl group provides a synthetic handle for condensation reactions to generate methylene-bridged derivatives that engage nicotinic acetylcholine receptors.

Antitumor Lead Development: C5-Substituted 3(2H)-Furanone Scaffold with Validated Cytostatic Activity Retention

Cancer research programs investigating furanone-based cytostatic agents should consider 3-Acetyl-5-methylfuran-2(3H)-one as a viable scaffold. Structure-activity studies on geiparvarin analogs have established that C5 substitution on the 3(2H)-furanone core maintains cytostatic activity equivalent to the natural product lead [3]. The 5-methyl substitution present in the target compound falls within this activity-tolerated modification space, whereas substitutions at other positions decrease potency. This SAR knowledge reduces synthetic risk when using this compound as a starting point for antitumor analog generation.

Low-Toxicity Antimicrobial Applications: Non-Halogenated Alternative to Potent but Cytotoxic Chlorinated Furanones

For applications requiring antimicrobial activity with a favorable safety margin—such as cosmetic preservatives, food-contact surface treatments, or biocompatible coatings—3-Acetyl-5-methylfuran-2(3H)-one represents a strategically differentiated alternative to halogenated furanone analogs. While chlorinated derivatives like trans-3-Chlorodihydro-5-methylfuran-2(3H)-one exhibit potent antibacterial activity (MIC 0.21 µM), they also demonstrate concentration-dependent cytotoxicity toward human keratinocytes and fibroblasts . The non-halogenated 3-acetyl derivative lacks the halogen substituents that contribute to both enhanced potency and cytotoxicity, offering a potentially safer profile for applications where therapeutic index is paramount.

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